

# A Note on Nomenclature: Addressing "MAL-FMS-NHS"

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## Compound of Interest

Compound Name:	Mal-fms-nhs
CAS No.:	777861-69-5
Cat. No.:	B6316843

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This guide addresses the chemistry, applications, and methodologies related to Maleimide-PEG-NHS (Mal-PEG-NHS) esters, a critical class of heterobifunctional crosslinkers. The initial topic "MAL-FMS-NHS" does not correspond to a standard chemical nomenclature in major chemical databases or supplier catalogs. It is likely that "FMS" was a mistyping of a descriptor for the linker's spacer arm, which is commonly a polyethylene glycol (PEG) chain of varying length. Therefore, this document focuses on the widely used Mal-PEG-NHS ester series, which aligns with the core functionalities implied by the original query.

## Executive Summary

Maleimide-PEG-NHS esters are heterobifunctional crosslinkers integral to the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs).[1] These reagents possess two distinct reactive moieties: a maleimide group that specifically targets sulfhydryl (thiol) groups, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines.[2] A hydrophilic polyethylene glycol (PEG) spacer separates these two reactive ends, enhancing the solubility and stability of the resulting bioconjugate while potentially reducing its immunogenicity.[3] The unique architecture of Mal-

PEG-NHS esters allows for a controlled, sequential conjugation of two different molecules, a cornerstone of modern biopharmaceutical research and development.[1]

## Physicochemical Properties of Representative Mal-PEG-NHS Esters

The physicochemical properties of Mal-PEG-NHS esters are crucial for calculating molar quantities in conjugation reactions and for the characterization of the final conjugates. These properties vary based on the length of the PEG spacer.

Property	Mal-PEG2-NHS ester	Mal-PEG4-NHS ester	Mal-PEG12-NHS ester	Mal-PEG24-NHS ester
CAS Number	1433997-01-3[4]	955094-26-5 (similar structure) [5]	756525-92-5[6]	2226733-37-3[7]
Molecular Formula	C <sub>15</sub> H <sub>18</sub> N <sub>2</sub> O <sub>8</sub> [4]	C <sub>18</sub> H <sub>23</sub> N <sub>3</sub> O <sub>9</sub> [5]	C <sub>38</sub> H <sub>63</sub> N <sub>3</sub> O <sub>19</sub> [6]	C <sub>62</sub> H <sub>111</sub> N <sub>3</sub> O <sub>31</sub> [7]
Molecular Weight	354.31 g/mol [4]	425.39 g/mol [5]	839.96 g/mol [6]	1394.5 g/mol [7]
Purity	≥95%[4]	> 98%[5]	> 98%[6]	Not Specified
Solubility	Soluble in DMSO and DMF[8]	Soluble in Methylene chloride, Acetonitrile, DMAC or DMSO[5]	Soluble in Methylene chloride, Acetonitrile, DMAC or DMSO[6]	Not Specified
Storage	4°C	-20°C with desiccant; moisture-sensitive[5]	-20°C with desiccant; moisture-sensitive[6]	Not Specified

## Reaction Mechanism: A Tale of Two Ends

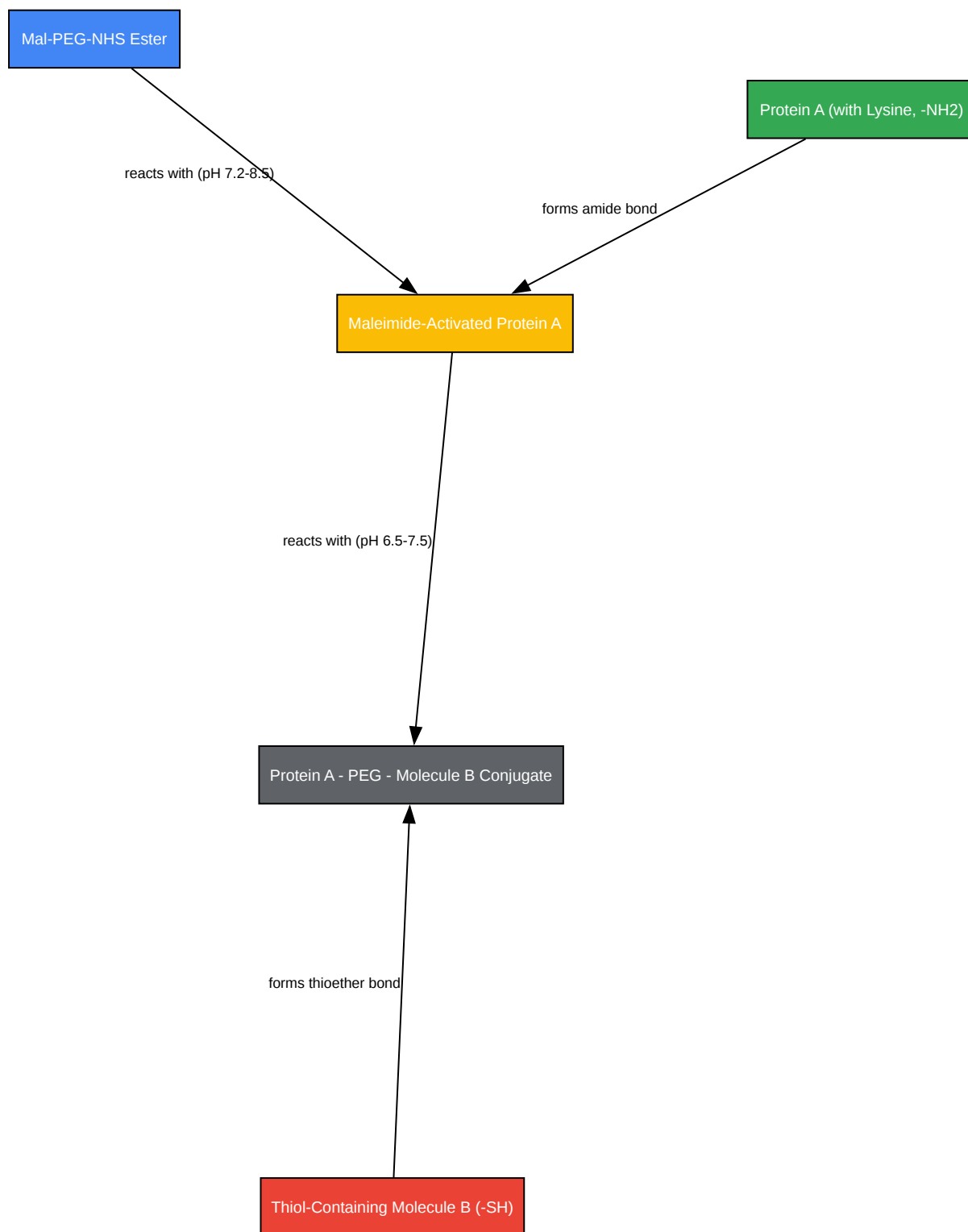
The utility of Mal-PEG-NHS esters lies in their two distinct reactive groups that enable a controlled, two-step conjugation process.[1]

## NHS Ester Reaction with Primary Amines

The N-hydroxysuccinimide ester reacts with primary amines (-NH<sub>2</sub>), such as those found on the side chains of lysine residues in antibodies and other proteins. This reaction forms a stable amide bond and is optimally carried out in a buffer with a pH of 7.2-8.5.[1][3] In aqueous solutions, the NHS ester is susceptible to hydrolysis, a competing reaction whose rate increases with pH.[8] Therefore, it is crucial to perform the amine conjugation step promptly after dissolving the reagent.[8]

## Maleimide Reaction with Thiols

The maleimide group specifically reacts with sulfhydryl groups (-SH), such as those on cysteine residues, via a Michael addition reaction to form a stable thioether bond.[2][6] This reaction is most efficient at a pH of 6.5-7.5.[3][6] At pH values above 7.5, the maleimide ring can undergo hydrolysis to form an unreactive maleamic acid, and primary amines can compete with thiols for reaction with the maleimide group.[2][6]



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Caption: Two-step bioconjugation workflow using Mal-PEG-NHS ester.

## Applications in Research and Drug Development

The primary application of Mal-PEG-NHS esters is in the development of antibody-drug conjugates (ADCs).[1] In this context, the NHS ester end of the linker is first reacted with lysine residues on a monoclonal antibody. Subsequently, the maleimide end is used to conjugate a thiol-containing cytotoxic drug.[1] Beyond ADCs, these versatile crosslinkers are employed in various other bioconjugation applications, including:

- Protein-Peptide Conjugation: Linking proteins to peptides for various research applications.[6]
- Immobilization of Proteins: Attaching proteins to surfaces or beads for assays or purification.[6]
- Development of Biosensors: Creating novel diagnostic and research tools.[6]
- Surface Coating of Nanoparticles: Modifying nanoparticles for targeted drug delivery and imaging.[6]

The inclusion of the PEG spacer is a key advantage, as it enhances the solubility of the resulting conjugate, reduces aggregation, and can decrease immunogenicity.[3]

## Experimental Protocol: A Two-Step Conjugation

The following is a general, two-step protocol for the conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using a Mal-PEG-NHS ester. Optimal reaction conditions, such as the molar excess of the linker and incubation times, may need to be determined empirically for each specific application.[1][3]

## Materials and Reagents

- Protein A (to be modified)
- Thiol-containing molecule B
- Mal-PEG-NHS ester
- Amine Reaction Buffer (e.g., 50 mM sodium borate, pH 8.5)

- Thiol Reaction Buffer (e.g., PBS with 10 mM EDTA, pH 7.2)
- Quenching Reagent (e.g., Tris-HCl or Glycine, pH 7.4)
- Anhydrous DMSO or DMF
- Desalting columns or dialysis equipment[3]

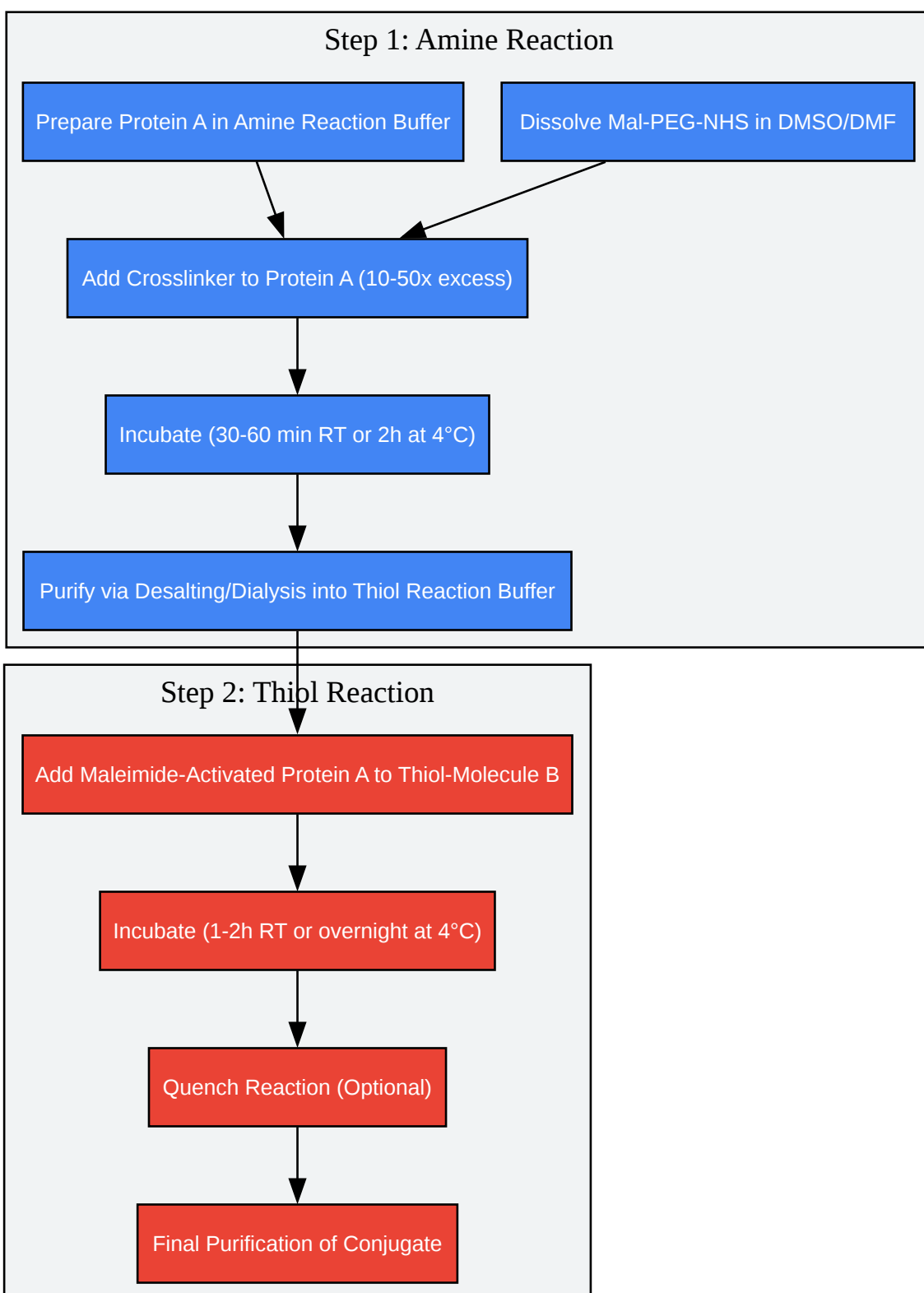
## Step 1: Reaction of NHS Ester with Protein A

- Protein Preparation: Prepare Protein A at a concentration of 1-10 mg/mL in the Amine Reaction Buffer.[3]
- Crosslinker Preparation: Equilibrate the vial of Mal-PEG-NHS ester to room temperature before opening to prevent moisture condensation.[1][8] Prepare a stock solution of the crosslinker (e.g., 10 mM) in anhydrous DMSO or DMF.
- Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein A solution.[3][8] The final concentration of the organic solvent should not exceed 10% to maintain protein solubility.[3][8]
- Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[3]
- Purification: Remove excess, non-reacted crosslinker using a spin desalting column or dialysis equilibrated with the Thiol Reaction Buffer.[3] This step also serves to exchange the protein into the optimal buffer for the subsequent thiol reaction.[3]

## Step 2: Reaction of Maleimide with Thiol-Containing Molecule B

- Conjugation Reaction: Add the maleimide-activated Protein A (from Step 1) to the thiol-containing Molecule B solution. A 1:1 to 1.5:1 molar ratio of maleimide-protein to thiol-molecule is a good starting point.[3]
- Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.[3]

- Quenching the Reaction (Optional): To cap any unreacted maleimide groups, a quenching reagent such as cysteine or 2-mercaptoethanol can be added.[\[1\]](#)
- Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove any unreacted molecules.



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Caption: Detailed workflow for a two-step bioconjugation protocol.

## Storage and Stability

Mal-PEG-NHS esters are moisture-sensitive and should be stored at -20°C with a desiccant.[1] [8] It is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[1][8] Stock solutions of the crosslinker should be prepared fresh in an anhydrous organic solvent and used immediately.[8] Do not store the reagent in solution.[8] The stability of medicinal products, including bioconjugates, is critical and is influenced by environmental factors such as temperature, air, light, and humidity.[9] Proper storage in original or appropriate containers is essential to maintain the integrity of the product.[10]

## Characterization of the Conjugate

After synthesis, it is essential to characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and to confirm the purity and stability of the product. Techniques such as mass spectrometry can be invaluable for this purpose.[11][12] Mass spectrometry is a powerful analytical tool in the pharmaceutical industry for the characterization and quality control of both small molecule drugs and biologics.[12]

## Conclusion

Maleimide-PEG-NHS esters are powerful and versatile tools in the field of bioconjugation. Their heterobifunctional nature allows for controlled, sequential reactions, which are essential for the construction of complex biomolecules like antibody-drug conjugates. A thorough understanding of their chemical properties, reaction mechanisms, and proper handling is paramount to achieving successful and reproducible results in research and drug development.

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